3-Methylidene-1-benzofuran-2-one

Flash vacuum thermolysis Thermal rearrangement Gas-phase chemistry

3-Methylidene-1-benzofuran-2-one (CAS 78684-19-2), also historically named 3-methylene-2-coumaranone, is a benzofuranone derivative characterized by a fused benzene–furan bicyclic core with a reactive exocyclic methylene substituent at the 3-position. Its molecular formula is C9H6O2 with a molecular weight of 146.14 g/mol, and it belongs to the broader class of benzofuran-2(3H)-ones, which are structurally distinct from the isomeric benzofuran-3(2H)-one (coumaranone) and isobenzofuran-1(3H)-one (phthalide) scaffolds.

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 78684-19-2
Cat. No. B12793026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-1-benzofuran-2-one
CAS78684-19-2
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC=C1C2=CC=CC=C2OC1=O
InChIInChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2
InChIKeyLKSYKIHTIDDYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylidene-1-benzofuran-2-one (CAS 78684-19-2) Benzofuranone Procurement: Core Identity and Structural Features


3-Methylidene-1-benzofuran-2-one (CAS 78684-19-2), also historically named 3-methylene-2-coumaranone, is a benzofuranone derivative characterized by a fused benzene–furan bicyclic core with a reactive exocyclic methylene substituent at the 3-position [1]. Its molecular formula is C9H6O2 with a molecular weight of 146.14 g/mol, and it belongs to the broader class of benzofuran-2(3H)-ones, which are structurally distinct from the isomeric benzofuran-3(2H)-one (coumaranone) and isobenzofuran-1(3H)-one (phthalide) scaffolds . The compound is listed as a secondary metabolite in essential oil databases and is referenced in patents as a synthetic intermediate for furanone-derived pharmaceuticals, indicating dual relevance in natural product research and medicinal chemistry [2].

Why Generic Benzofuranone Substitution Fails for 3-Methylidene-1-benzofuran-2-one (78684-19-2) Procurement


The exocyclic methylene group at position 3 of 3-methylidene-1-benzofuran-2-one imparts fundamentally different reactivity compared to its ring-substituted or carbonyl-modified analogs. Unlike simple 3-alkylbenzofuran-2(3H)-ones or 3-arylbenzofuran-2-ones (e.g., Irganox HP-136 type stabilizers), the methylene moiety introduces an α,β-unsaturated lactone system that can participate in [3+2] cycloaddition, Michael addition, and thermal rearrangement reactions inaccessible to fully substituted congeners [1]. Under flash vacuum thermolysis at ≥1000°C, this compound undergoes clean thermal rearrangement rather than CO2 extrusion, a pathway that diverges sharply from the isomeric methylenephtalide (3-methyleneisobenzofuran-1(3H)-one), demonstrating that the position of the carbonyl group relative to the exocyclic methylene critically determines thermal fate [2]. Substituting with a generic benzofuran-2-one lacking the 3-methylene group would eliminate these specific reactivity handles, compromising synthetic utility in cycloaddition-based library construction.

Quantitative Evidence Guide: 3-Methylidene-1-benzofuran-2-one (78684-19-2) Differentiated Performance Data


Thermal Rearrangement Pathway: Divergent Behavior of 3-Methylidene-1-benzofuran-2-one vs. Methylenephtalide at ≥1000°C

Under identical flash vacuum thermolysis conditions (≥1000°C), 3-methylene-2-coumaranone (synonymous with 3-methylidene-1-benzofuran-2-one) does not undergo CO2 extrusion. Instead, it produces clean thermal rearrangement products, a behavior explicitly contrasted with its isomeric counterpart methylenephtalide (3-methyleneisobenzofuran-1(3H)-one), which also rearranges without CO2 loss. This shared resistance to decarbonylation distinguishes both isomers from saturated lactones that undergo facile CO2 extrusion under similar conditions, but the rearrangement product distribution is scaffold-dependent, meaning the two isomers are not thermally interchangeable [1]. No quantitative yield or product ratio data are provided in the available abstract; this evidence is classified as a qualitative cross-study observation with a clearly named comparator.

Flash vacuum thermolysis Thermal rearrangement Gas-phase chemistry

Predicted Oral Bioavailability and BBB Permeation: In Silico ADME Profile of the Reduced Analog

The hexahydro-reduced analog (hexahydro-3-methylenebenzofuran-2(3H)-one) was predicted by SwissADME to have a bioavailability score of 0.55, high gastrointestinal absorption, and blood-brain barrier permeation (BBB: Yes) with a skin permeation value (Log Kp) of -5.81 cm/s [1]. It was classified as soluble (ESOL and Silicos-IT) and displayed zero PAINS alerts, one Brenk alert, and no predicted CYP inhibition (CYP1A2, 2C19, 2C9, 2D6, 3A4 all negative) [1]. These predictions are for the fully saturated ring analog and serve as class-level inference for the aromatic target compound, which would be expected to exhibit different (likely lower) aqueous solubility and altered BBB permeation due to increased planarity and aromaticity.

ADME prediction Drug-likeness Blood-brain barrier

Synthetic Utility in [3+2] Cycloaddition: 3-Substituted Methylenebenzofuranones as Dipolarophiles

3-Substituted methylenebenzofuranone derivatives, including the 3-methylidene subclass, serve as reactive dipolarophiles in phosphine-catalyzed asymmetric [3+2] cycloadditions with Morita–Baylis–Hillman carbonates to construct spirocyclopentenebenzofuranone scaffolds [1]. In a representative transformation, a benzyl ester-substituted methylenebenzofuranone (1b) yielded the cycloaddition product 3i in 95% yield under optimized conditions, while the ethyl ester analog (1a) gave product 3h in 76% yield, demonstrating that the methylenebenzofuranone core is compatible with high-yielding stereoselective transformations [2]. These yields are for functionalized derivatives, not the parent 3-methylidene-1-benzofuran-2-one itself, but establish the scaffold's reactivity baseline.

Organocatalysis Spiro compound synthesis Cycloaddition

High-Value Application Scenarios for 3-Methylidene-1-benzofuran-2-one (78684-19-2) Based on Verifiable Evidence


Spiro-Heterocycle Library Synthesis via Organocatalytic Cycloaddition

Procurement of 3-methylidene-1-benzofuran-2-one as a core building block enables the construction of spirocyclopentenebenzofuranone libraries through phosphine-catalyzed [3+2] cycloaddition reactions. Evidence from 3-substituted analogs demonstrates that this scaffold achieves product yields up to 95% with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 98% ee) [1]. Researchers should verify that the specific CAS 78684-19-2 lot is free of ring-saturated impurities, as the hexahydro analog exhibits different reactivity.

High-Temperature Gas-Phase Reactivity and Mechanistic Studies

The unique thermal rearrangement behavior of 3-methylidene-1-benzofuran-2-one at ≥1000°C—specifically, its clean rearrangement without CO2 extrusion—makes it a valuable substrate for studying gas-phase unimolecular reaction mechanisms of aromatic lactones [2]. Its behavior is directly comparable to, yet mechanistically distinct from, methylenephtalide, enabling paired mechanistic investigations.

ADME Screening and CNS Drug Discovery Feasibility Assessment

Based on in silico predictions for the closely related hexahydro analog, the benzofuranone scaffold carrying the 3-methylene group shows promising oral bioavailability (score 0.55) and blood-brain barrier penetration potential with no PAINS alerts [3]. Medicinal chemistry teams can use the parent compound 3-methylidene-1-benzofuran-2-one as a synthetic entry point for structure–activity relationship campaigns targeting CNS or orally bioavailable agents, with the caveat that experimental ADME data for the aromatic parent is not yet reported.

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